Microsomal Clearance: 38% Improvement Over Closest Structural Analog Compound 56
In a head-to-head comparison within the same study, DprE1-IN-7 (Compound 64) exhibited a microsomal clearance rate of 16.8 μL/min/mg, which is 38% lower than the 27 μL/min/mg measured for the 6-amino analog Compound 56 [1]. This quantitative difference directly translates to a longer predicted half-life and greater in vivo exposure, a key advantage for compounds intended for further preclinical development.
| Evidence Dimension | Microsomal clearance (CLint) |
|---|---|
| Target Compound Data | 16.8 μL/min/mg |
| Comparator Or Baseline | Compound 56: 27 μL/min/mg |
| Quantified Difference | 10.2 μL/min/mg (38% reduction) |
| Conditions | In vitro phase I metabolic stability assay using liver microsomes |
Why This Matters
Lower microsomal clearance is directly correlated with extended compound half-life and improved in vivo exposure, making DprE1-IN-7 a more suitable candidate for animal efficacy models where maintaining therapeutic concentrations is critical.
- [1] Finger V, Kucera T, Kafkova R, et al. 2,6-Disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines as a new class of potent antitubercular agents inhibiting DprE1. Eur J Med Chem. 2023;258:115611. doi:10.1016/j.ejmech.2023.115611 View Source
